(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone
Description
Properties
CAS No. |
831203-95-3 |
|---|---|
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(5-nitrofuran-2-yl)methanone |
InChI |
InChI=1S/C17H18N2O5/c20-16(14-6-7-15(24-14)19(22)23)18-10-8-17(21,9-11-18)12-13-4-2-1-3-5-13/h1-7,21H,8-12H2 |
InChI Key |
NZGSATRUHCGHHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
- Reductive amination or alkylation of piperidin-4-one derivatives with benzyl halides to introduce the benzyl group at the 4-position.
- Hydroxylation at the 4-position can be achieved by selective oxidation or by using 4-hydroxypiperidine as a starting material, followed by benzylation.
Reaction Conditions
- Typical solvents: dichloromethane, tetrahydrofuran, or ethanol.
- Bases such as triethylamine or sodium hydride may be used to facilitate alkylation.
- Temperature control is critical, often maintained between 0°C to room temperature to avoid side reactions.
Preparation of 5-Nitrofuran-2-carbonyl Derivative
- The 5-nitrofuran-2-carboxylic acid is commercially available or synthesized via nitration of furan-2-carboxylic acid.
- Activation of the carboxylic acid to an acid chloride or anhydride is common to facilitate amide bond formation.
- Reagents such as thionyl chloride or oxalyl chloride are used for acid chloride formation under anhydrous conditions.
Coupling Reaction to Form the Methanone Linkage
Amide Bond Formation
- The key step is the reaction of the piperidine nitrogen with the activated 5-nitrofuran-2-carbonyl derivative.
Typical coupling agents include:
- Acid chlorides (prepared in situ or isolated).
- Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
Reaction Conditions
- Solvents: dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature to control reaction rate and selectivity.
- Reaction time: typically 2–24 hours depending on reagent reactivity.
Purification and Characterization
- Purification is commonly achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
- Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxyl, benzyl, piperidine, and nitrofuran moieties.
Data Table Summarizing Preparation Steps
| Step | Reactants/Intermediates | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidin-4-one + Benzyl halide | Base (NaH, Et3N), solvent (THF), 0–25°C | 70–85 | Alkylation to 4-benzylpiperidin-4-one |
| 2 | 4-Benzylpiperidin-4-one | Reducing agent or hydroxylation reagent | 60–75 | Introduction of hydroxyl group at C4 |
| 3 | 5-Nitrofuran-2-carboxylic acid | SOCl2 or oxalyl chloride, anhydrous solvent | 80–90 | Formation of acid chloride |
| 4 | 4-Benzyl-4-hydroxypiperidine + acid chloride | Base (Et3N), solvent (DCM), 0–25°C | 65–80 | Amide bond formation |
| 5 | Crude product | Silica gel chromatography | 90–95 | Purification |
Research Findings and Notes
- The presence of the hydroxyl group at the 4-position of the piperidine ring can influence the nucleophilicity of the nitrogen, requiring careful control of reaction conditions during coupling to avoid side reactions or over-acylation.
- The nitrofuran moiety is sensitive to strong bases and reductive conditions; thus, mild reaction conditions are preferred.
- Literature analogs suggest that the use of carbodiimide coupling agents with catalytic DMAP improves yields and reduces by-products compared to direct acid chloride coupling.
- The benzyl substituent provides steric hindrance that can affect the reaction kinetics and may require longer reaction times or elevated temperatures for complete conversion.
- Alternative methods include the use of peptide coupling reagents such as HATU or PyBOP for improved efficiency in amide bond formation.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of benzyl ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of both piperidine and nitrofuran groups suggests it may have bioactive properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The exact mechanism of action of (4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is not well-documented. it is believed to interact with biological targets through its nitrofuran and piperidine moieties. The nitrofuran group may undergo redox cycling, generating reactive oxygen species that can damage cellular components. The piperidine ring may interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Piperidine/Benzhydrylpiperazine Scaffolds
The target compound’s piperidine ring is modified with a benzyl-hydroxyl group, distinguishing it from analogs such as (4-Benzhydrylpiperazin-1-yl) derivatives (e.g., compounds 7o–7u in ). These analogs feature benzhydryl (diphenylmethyl) groups and sulfonamide-linked nitroaromatic substituents (e.g., 2,4-dinitrophenyl, 4-nitrophenyl). Key differences include:
- Electron-Withdrawing Groups : The 5-nitrofuran moiety introduces a conjugated electron-deficient system, contrasting with the nitrobenzenesulfonamide groups in 7o–7u , which exhibit stronger electron-withdrawing effects due to sulfonyl linkages .
Table 1: Comparison of Piperidine/Benzhydrylpiperazine Derivatives
Benzoylpiperidine Derivatives
and describe benzoylpiperidine-based compounds (e.g., 22b, 25, 27) with fluorophenyl or trifluoromethyl substituents. Notable contrasts include:
- Synthetic Yields : Analogs like 22b and 25 show higher yields (78–84%) compared to benzhydrylpiperazine derivatives (31–59%), suggesting that electron-withdrawing groups on the piperidine scaffold may improve reaction efficiency .
Table 2: Benzoylpiperidine Derivatives vs. Target Compound
Biological Activity
(4-Benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with bacterial ribosomes, inhibiting protein synthesis. Similar compounds have demonstrated efficacy against various bacterial strains, including those resistant to traditional antibiotics.
Inhibition of Protein Synthesis
Research indicates that related compounds, such as 1-benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine, have shown significant inhibition of protein and DNA synthesis in bacteria like Clostridium perfringens . This suggests a potential for this compound to exhibit similar antimicrobial properties.
Antimicrobial Efficacy
Studies have reported the antimicrobial activity of various nitrofuran derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs have been effective against:
- Bacillus cereus
- Bacillus subtilis
- Clostridium perfringens (including antibiotic-resistant strains) .
Case Studies
- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a notable decrease in infection rates caused by Staphylococcus aureus. The treated group showed a survival rate improvement compared to the control group .
Toxicological Profile
While the biological efficacy is promising, understanding the toxicological profile is crucial for evaluating safety. Current data on this compound indicate:
Potential Toxic Effects
| Exposure Route | Observed Effects |
|---|---|
| Oral | Gastrointestinal irritation |
| Dermal | Skin irritation |
| Inhalation | Respiratory tract irritation |
The compound has not been fully evaluated for long-term toxicity or carcinogenicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (4-benzyl-4-hydroxypiperidin-1-yl)(5-nitrofuran-2-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzoylpiperidine precursors and nitrofuran derivatives. For example:
- Step 1 : React 4-benzyl-4-hydroxypiperidine with a suitable acylating agent (e.g., 5-nitrofuran-2-carbonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Purify intermediates via column chromatography (e.g., silica gel with hexane/EtOAc gradients) .
- Characterization : Confirm structure using -NMR (e.g., piperidine protons at δ 1.5–3.5 ppm, nitrofuran protons at δ 7.0–8.0 ppm) and -NMR (carbonyl carbons at ~170 ppm) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Q. How is the purity of this compound validated in academic research settings?
- Methodological Answer :
- HPLC Analysis : Use reverse-phase C18 columns with UV detection (e.g., 254 nm). Purity is confirmed if peak area ≥95% .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- Melting Point : Consistency across batches (e.g., ±2°C) indicates purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d or CDCl to avoid solvent interference. For example, residual DMSO peaks at δ 2.5 ppm should not overlap with compound signals .
- Coupling Constants : Analyze -values (e.g., axial vs. equatorial protons in piperidine rings, typically ) to confirm stereochemistry .
- 2D NMR : Employ COSY or HSQC to correlate ambiguous proton/carbon signals .
Q. What experimental design considerations are critical for assessing the biological activity of this compound?
- Methodological Answer :
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC/EC values. Include positive controls (e.g., known nitrofuran-based inhibitors) .
- Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation in aqueous buffers .
- Metabolic Stability : Perform liver microsome assays (e.g., human/rat) to evaluate CYP450-mediated degradation .
Q. How can researchers address low synthetic yields in scaled-up preparations?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for nitro-group reductions, which may improve efficiency .
- Temperature Control : Optimize reaction temperatures (e.g., 0°C for acylation steps to minimize side reactions) .
- Workup Strategies : Use liquid-liquid extraction (e.g., EtOAc/water) to recover unreacted starting materials .
Data Analysis & Technical Challenges
Q. How should researchers interpret conflicting crystallographic data for this compound?
- Methodological Answer :
- Software Tools : Refine structures using SHELXL (for small molecules) or WinGX (for packing analysis). Cross-validate with ORTEP for displacement ellipsoid visualization .
- Twinned Crystals : Apply Hooft/Y parameter tests to detect twinning. Use SHELXD for phase correction .
- R-Factor Thresholds : Acceptable R values are <0.05 for high-resolution (<1.0 Å) datasets .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
